molecular formula C8H13Cl2FN2 B14869724 2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride

2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B14869724
M. Wt: 227.10 g/mol
InChI Key: SMGZCMVFYORVSI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride is a fluorinated amine compound that features a pyridine ring. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate amines under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination techniques using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure high yields and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific combination of a fluorinated pyridine ring and a propan-1-amine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13Cl2FN2

Molecular Weight

227.10 g/mol

IUPAC Name

2-fluoro-3-pyridin-3-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H11FN2.2ClH/c9-8(5-10)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2;2*1H

InChI Key

SMGZCMVFYORVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(CN)F.Cl.Cl

Origin of Product

United States

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